molecular formula C17H14ClNO4 B5880166 2-[(2-chlorobenzoyl)amino]-3-(2-methoxyphenyl)acrylic acid

2-[(2-chlorobenzoyl)amino]-3-(2-methoxyphenyl)acrylic acid

Cat. No. B5880166
M. Wt: 331.7 g/mol
InChI Key: CJURIGYTGHIOBJ-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chlorobenzoyl)amino]-3-(2-methoxyphenyl)acrylic acid, commonly known as Clomazone, is an herbicide that is widely used in agriculture to control the growth of weeds in crops. It belongs to the class of chemicals called chloroacetanilides, which are known for their ability to inhibit the growth of plants by disrupting their cell division process. Clomazone is known for its broad-spectrum activity against a wide range of weeds and is commonly used in the production of soybeans, cotton, and peanuts.

Mechanism of Action

Clomazone works by inhibiting the enzyme HPPD (4-hydroxyphenylpyruvate dioxygenase), which is involved in the synthesis of carotenoids. Without carotenoids, the plant is unable to protect itself from oxidative stress, leading to the accumulation of toxic intermediates and ultimately causing the death of the plant.
Biochemical and Physiological Effects:
Clomazone has been found to have both biochemical and physiological effects on plants. The herbicide inhibits the synthesis of carotenoids, which leads to the accumulation of toxic intermediates and ultimately causes the death of the plant. It also affects the photosynthetic process by inhibiting the electron transport chain, resulting in a decrease in the production of ATP and NADPH.

Advantages and Limitations for Lab Experiments

One advantage of using Clomazone in lab experiments is its broad-spectrum activity against a wide range of weeds. This makes it a useful tool for studying the effects of herbicides on plant growth and development. However, one limitation of using Clomazone is its potential toxicity to non-target organisms, including humans and animals. Therefore, it is important to use caution when handling and disposing of the herbicide.

Future Directions

There are several future directions for research on Clomazone. One area of interest is the development of new formulations of the herbicide that are more effective and have fewer environmental impacts. Another area of research is the study of the effects of Clomazone on non-target organisms, including humans and animals. Finally, there is a need for research on the development of alternative methods for weed control that are more sustainable and environmentally friendly.

Synthesis Methods

The synthesis of Clomazone involves the reaction between 2-chlorobenzoyl chloride and 3-(2-methoxyphenyl)acrylic acid in the presence of a base such as triethylamine. The reaction results in the formation of Clomazone, which is then purified through recrystallization.

Scientific Research Applications

Clomazone has been extensively studied for its application as an herbicide in agriculture. It has been found to be effective against a wide range of weeds, including grasses, broad-leaved weeds, and sedges. The herbicide works by inhibiting the synthesis of carotenoids, which are essential pigments that protect the plant from oxidative stress. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.

properties

IUPAC Name

(E)-2-[(2-chlorobenzoyl)amino]-3-(2-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4/c1-23-15-9-5-2-6-11(15)10-14(17(21)22)19-16(20)12-7-3-4-8-13(12)18/h2-10H,1H3,(H,19,20)(H,21,22)/b14-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJURIGYTGHIOBJ-GXDHUFHOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C(=O)O)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chlorobenzoyl)amino]-3-(2-methoxyphenyl)acrylic acid

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